Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate is an organic compound classified under phosphates. It is characterized by the presence of cyclohexylammonium groups and a phosphate moiety. The compound has the Chemical Abstracts Service number 94200-60-9 and the European Inventory of Existing Commercial Chemical Substances number 303-538-7. Its molecular formula is with a molecular weight of 442.5 g/mol .
The synthesis of Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate typically involves the reaction of dihydroxyacetone phosphate dimethyl ketal with cyclohexylamine. This reaction is conducted under reflux conditions in ethanol, followed by purification steps to isolate the desired product. The process may also include techniques such as chromatography to ensure high purity levels of the final compound .
The molecular structure of Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate can be represented using various notations:
CCOC(C(COP(=O)([O-])[O-])O)OCC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+]
XCBQRAPVTHQOKV-QYCVXMPOSA-N
The structure consists of a phosphate group esterified with a diethoxy group and attached to two cyclohexylammonium ions, which contribute to its unique properties and reactivity .
Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate participates in various chemical reactions typical for phosphoric esters. These reactions may include:
The mechanism of action for Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate primarily involves its role as a substrate in biochemical pathways. It can act as a phosphoryl donor in enzymatic reactions, particularly in metabolic processes involving carbohydrates.
Physical Properties:
Chemical Properties:
Bis(cyclohexylammonium) (R)-3,3-diethoxy-2-hydroxypropyl phosphate has several scientific applications:
This compound's unique structure and properties make it valuable for various research applications across biochemical and synthetic chemistry fields .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: